molecular formula C17H10ClN B14894113 5-Chlorobenzo[i]phenanthridine

5-Chlorobenzo[i]phenanthridine

Cat. No.: B14894113
M. Wt: 263.7 g/mol
InChI Key: GHMIUBCWGSMTKI-UHFFFAOYSA-N
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Description

5-Chlorobenzo[i]phenanthridine is a heterocyclic aromatic compound with the molecular formula C₁₇H₁₀ClN. It belongs to the phenanthridine family, which has been of significant interest due to its diverse biological activities, including antitumor, antimicrobial, and antiparasitic properties . The compound’s structure consists of a phenanthridine core with a chlorine atom substituted at the 5-position, contributing to its unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzo[i]phenanthridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthridone derivatives.

    Reduction: Reduction reactions can yield dihydrophenanthridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenanthridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Phenanthridone derivatives.

    Reduction: Dihydrophenanthridine derivatives.

    Substitution: Various substituted phenanthridine derivatives depending on the reagents used.

Scientific Research Applications

5-Chlorobenzo[i]phenanthridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Chlorobenzo[i]phenanthridine can be compared with other phenanthridine derivatives, such as:

    Sanguinarine: Known for its potent antitumor and antimicrobial activities.

    Chelerythrine: Exhibits strong anticancer properties and is used in various biological studies.

    Ethidium Bromide: A well-known DNA intercalator used as a fluorescent marker in molecular biology.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenanthridine derivatives .

Properties

Molecular Formula

C17H10ClN

Molecular Weight

263.7 g/mol

IUPAC Name

5-chlorobenzo[i]phenanthridine

InChI

InChI=1S/C17H10ClN/c18-17-16-12-6-2-1-5-11(12)9-10-14(16)13-7-3-4-8-15(13)19-17/h1-10H

InChI Key

GHMIUBCWGSMTKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=NC4=CC=CC=C34)Cl

Origin of Product

United States

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